molecular formula C19H26N2O3 B11364929 2-(1,3-Benzodioxol-5-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

2-(1,3-Benzodioxol-5-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Cat. No.: B11364929
M. Wt: 330.4 g/mol
InChI Key: UUCKANWOCYNRKH-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is a complex organic compound characterized by its unique tricyclic structure. This compound features a benzodioxole moiety, which is a benzene ring fused with a dioxole ring, and a diazatricyclodecane core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol typically involves multiple steps, including the formation of the benzodioxole ring and the construction of the diazatricyclodecane core. Common synthetic routes may include:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of Diazatricyclodecane Core: This involves the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or acids to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The diazatricyclodecane core can influence the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzodioxol-5-yl)piperidine: Shares the benzodioxole moiety but has a different core structure.

    3-(1,3-Benzodioxol-5-yl)-2-propenal: Contains the benzodioxole ring but differs in its functional groups and overall structure.

Uniqueness

2-(1,3-Benzodioxol-5-yl)-5,7-diethyl-1,3-diazatricyclo[3311~3,7~]decan-6-ol is unique due to its tricyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol

InChI

InChI=1S/C19H26N2O3/c1-3-18-8-20-10-19(4-2,17(18)22)11-21(9-18)16(20)13-5-6-14-15(7-13)24-12-23-14/h5-7,16-17,22H,3-4,8-12H2,1-2H3

InChI Key

UUCKANWOCYNRKH-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1O)(CN(C2)C3C4=CC5=C(C=C4)OCO5)CC

Origin of Product

United States

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